molecular formula C9H10BF2N3O2 B7953720 (6,7-Difluoro-1-isopropyl-1,2,3-benzotriazol-5-yl)boronic acid

(6,7-Difluoro-1-isopropyl-1,2,3-benzotriazol-5-yl)boronic acid

Cat. No.: B7953720
M. Wt: 241.00 g/mol
InChI Key: MRUJFPSHBZHJQH-UHFFFAOYSA-N
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Description

(6,7-Difluoro-1-isopropyl-1,2,3-benzotriazol-5-yl)boronic acid is a boronic acid derivative that features a benzotriazole ring substituted with difluoro and isopropyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,7-Difluoro-1-isopropyl-1,2,3-benzotriazol-5-yl)boronic acid typically involves the introduction of boronic acid functionality to a pre-formed benzotriazole ring. One common method is the borylation of halogenated benzotriazoles using palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (6,7-Difluoro-1-isopropyl-1,2,3-benzotriazol-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane or amine.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized benzotriazoles .

Scientific Research Applications

(6,7-Difluoro-1-isopropyl-1,2,3-benzotriazol-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (6,7-Difluoro-1-isopropyl-1,2,3-benzotriazol-5-yl)boronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The difluoro and isopropyl substituents can influence the reactivity and stability of the compound, enhancing its utility in specific applications .

Comparison with Similar Compounds

Uniqueness: (6,7-Difluoro-1-isopropyl-1,2,3-benzotriazol-5-yl)boronic acid is unique due to its specific substitution pattern on the benzotriazole ring, which imparts distinct chemical properties and reactivity. The presence of difluoro and isopropyl groups can enhance the compound’s stability and influence its interactions in various chemical and biological systems .

Properties

IUPAC Name

(6,7-difluoro-1-propan-2-ylbenzotriazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF2N3O2/c1-4(2)15-9-6(13-14-15)3-5(10(16)17)7(11)8(9)12/h3-4,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUJFPSHBZHJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=C1F)F)N(N=N2)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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